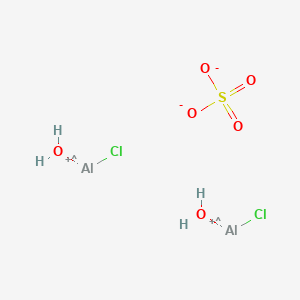

hydroxyaluminum(III) dichloride sulfate

Descripción

Hydroxyaluminum(III) dichloride sulfate is a mixed-ligand aluminum complex hypothesized to adopt the formula Al(OH)Cl₂SO₄, combining hydroxide, chloride, and sulfate anions. Such mixed-ligand complexes are often employed in specialized applications, such as water treatment or catalysis, where dual functionality (e.g., charge neutralization and pH modulation) is advantageous .

Propiedades

Fórmula molecular |

Al2Cl2H4O6S |

|---|---|

Peso molecular |

256.96 g/mol |

InChI |

InChI=1S/2Al.2ClH.H2O4S.2H2O/c;;;;1-5(2,3)4;;/h;;2*1H;(H2,1,2,3,4);2*1H2/q2*+2;;;;;/p-4 |

Clave InChI |

CFNCAUOHTDEYNR-UHFFFAOYSA-J |

SMILES canónico |

O.O.[O-]S(=O)(=O)[O-].[Al+]Cl.[Al+]Cl |

Origen del producto |

United States |

Métodos De Preparación

General Approach

The synthesis of hydroxyaluminum(III) dichloride sulfate commonly involves the controlled reaction of aluminum sulfate and polyaluminum chloride (or aluminum chloride) in aqueous media, followed by pH adjustment and aging to form the desired hydroxyaluminum species. The process often includes the slow addition of alkaline agents to partially neutralize the acidic aluminum salts, promoting hydrolysis and polymerization into hydroxy complexes.

Method Based on Sequential Mixing of Aluminum Sulfate and Polyaluminum Chloride with Sodium Carbonate Neutralization

A patented method describes the preparation of polyhydroxy aluminum chloro sulfate (a closely related compound) by reacting aluminum sulfate and polyaluminum chloride with sodium carbonate under controlled temperature and stirring conditions:

-

- Aluminum sulfate with 8% Al₂O₃ solid content: 120 g

- Polyaluminum chloride with 17% Al₂O₃ and 38% basicity: 560 g

- Sodium carbonate solution: 100 g sodium carbonate dissolved in 277 g water

-

- Add aluminum sulfate and polyaluminum chloride sequentially into a reactor.

- Stir the mixture for 10 minutes.

- Slowly add sodium carbonate solution over 30 minutes while maintaining the reaction temperature below 60°C.

- After sodium carbonate addition, continue stirring for approximately 1 hour to allow aging and maturation of the product.

-

- Approximately 1000 g of polyhydroxy aluminum chloro sulfate is obtained.

This method emphasizes controlled neutralization and temperature regulation to ensure formation of stable hydroxyaluminum species without excessive precipitation or loss of activity.

Hydrolysis of Aluminum Chloride with Sodium Hydroxide and Sulfate Addition

Research on hydroxyaluminum compound formation indicates that hydrolysis of aluminum chloride solutions with sodium hydroxide at specific hydroxide-to-aluminum mole ratios (ranging from 2.0 to 3.3) leads to different crystalline and amorphous aluminum hydroxide and sulfate phases:

- At mole ratios of 2.0 and 2.5, the addition of sulfate ions produces crystalline basic aluminum sulfates with variable morphology.

- At higher mole ratios (3.0 and 3.3), sulfate ions are excluded, and aluminum hydroxide phases such as bayerite and gibbsite form.

- Aging times vary from 30 to 180 days, influencing crystallinity and phase composition.

This method highlights the importance of controlling hydroxide-to-aluminum ratio and sulfate concentration to tailor the hydroxyaluminum sulfate species formed.

Synthesis via Reduction of Aluminum Powder in Ethanol with Hydrochloric Acid Addition

A patented synthesis route for polyhydroxy aluminum chloride, which is chemically related to hydroxyaluminum(III) dichloride sulfate, involves:

-

- Ethanol

- Reduction-grade aluminum powder

- Water

- Hydrochloric acid

-

- Add ethanol to a reaction kettle.

- Add aluminum powder and water while stirring.

- Heat the mixture to 70–74°C.

- Slowly add hydrochloric acid at a constant rate over approximately 180 minutes, reacting to generate ethane gas and polyhydroxy aluminum chloride.

- Increase temperature to 103–107°C and maintain for 100–150 minutes to obtain an oily polyhydroxy aluminum chloride product.

- Perform centrifugal crystallization on the oily product to obtain crystalline polyhydroxy aluminum chloride.

Chemical Reaction:

$$

\text{CH}3\text{CH}2\text{OH} + \text{Al} + \text{HCl} \rightarrow \text{CH}3\text{CH}2\text{H} \uparrow + \text{AlCl}4(\text{OH})n

$$

where $$ n = 8-12 $$.-

- pH during hydrochloric acid addition: 3–7

- Aluminum to ethanol molar ratio: 1:14

- Post acid addition temperature hold at 75°C for 50–90 minutes to complete reaction

- Soaking times: 60 minutes at high temperature, 120 minutes during crystallization

This method produces a compound with high hydroxyl content and strong chelating properties, useful in water treatment.

Comparative Summary of Preparation Methods

In-Depth Research Findings and Analysis

- The introduction of sulfate ions into aluminum hydrolysis systems significantly affects the crystallinity, morphology, and stability of hydroxyaluminum compounds.

- The balance between chloride and sulfate ions in the reaction mixture influences the basicity and polymerization degree of the resulting hydroxyaluminum salts, impacting their coagulation efficiency and storage stability.

- Controlled neutralization with carbonate or hydroxide ions is critical to avoid premature precipitation or loss of active species.

- The patented ethanol-aluminum powder method provides a novel synthetic route yielding high-purity polyhydroxy aluminum chloride with defined hydroxyl content, which can be adapted for hydroxyaluminum(III) dichloride sulfate by sulfate ion incorporation.

- Aging and temperature control are essential to achieve the desired phase and particle morphology, which directly affect the compound's performance in applications.

Análisis De Reacciones Químicas

Polyaluminum chloride hydroxide sulfate undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable nature.

Substitution: This compound can undergo substitution reactions where chloride ions are replaced by other anions.

Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and aluminum hydroxide. The major products formed from these reactions are typically aluminum-based compounds and various salts .

Aplicaciones Científicas De Investigación

Polyaluminum chloride hydroxide sulfate has a wide range of scientific research applications:

Water Treatment: It is extensively used in municipal and industrial water treatment plants to remove impurities and improve water quality.

Environmental Science: It is used in the treatment of wastewater and in the removal of natural organic matter from water sources.

Material Science: Research has explored its use in the synthesis of advanced materials due to its unique chemical properties.

Mecanismo De Acción

The primary mechanism by which polyaluminum chloride hydroxide sulfate exerts its effects is through coagulation. When added to water, it breaks down into positively charged ions that attract and bind to negatively charged particles, such as suspended solids and bacteria. These collisions form larger flocs that are heavier and settle out of the water more rapidly . This process involves charge neutralization, bridge-aggregation, precipitation, and sweep-flocculation .

Comparación Con Compuestos Similares

Comparison with Similar Aluminum-Based Compounds

Structural and Compositional Differences

- Hydroxyaluminum(III) Dichloride Sulfate : Likely features a central Al³⁺ ion coordinated by one hydroxide (OH⁻), two chloride (Cl⁻), and one sulfate (SO₄²⁻) group. This heteroleptic structure may enhance solubility and reactivity in polar solvents.

- Aluminum Sulfate (Al₂(SO₄)₃) : A homoleptic salt with three sulfate groups per two Al³⁺ ions, forming a crystalline solid. It is widely used in water purification due to its strong coagulant properties .

- Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) : A hydrated salt with six water molecules and three chloride ions per Al³⁺. It acts as a Lewis acid catalyst in organic synthesis .

Solubility and Acidity

The hydroxide ligand in hydroxyaluminum(III) dichloride sulfate may slightly reduce solution acidity compared to Al₂(SO₄)₃, while chloride ions could enhance solubility.

Hazard Profiles

- Hydroxyaluminum(III) Dichloride Sulfate : Likely shares hazards with other aluminum salts, including respiratory irritation and environmental toxicity. Chloride content may increase corrosiveness.

- Aluminum Sulfate : Classified as hazardous by OSHA, NIOSH, and EPA; causes skin/eye irritation and aquatic toxicity .

- Aluminum Chloride Hexahydrate : Corrosive, hygroscopic, and releases HCl upon hydrolysis, requiring careful handling .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing hydroxyaluminum(III) dichloride sulfate in a laboratory setting?

- Methodological Answer : Synthesis typically involves controlled hydrolysis of aluminum chloride hexahydrate in the presence of sulfate ions under acidic conditions. Adjust the pH to 3–4 using dilute NaOH or HCl to stabilize the hydroxyaluminum complex. Precursor ratios (e.g., AlCl₃·6H₂O to sulfate sources like Na₂SO₄) should be optimized to minimize byproducts such as amorphous aluminum hydroxide. Reaction monitoring via pH titration and conductivity measurements ensures reproducibility .

Q. Which analytical techniques are most effective for characterizing hydroxyaluminum(III) dichloride sulfate?

- Methodological Answer :

- FT-IR Spectroscopy : Identify functional groups (e.g., Al–O–Al stretching at 700–800 cm⁻¹, sulfate S–O symmetric/asymmetric vibrations at 1100–1200 cm⁻¹) .

- Elemental Analysis : Quantify Al, Cl, and S content via inductively coupled plasma optical emission spectroscopy (ICP-OES) or gravimetric methods, referencing anhydrous reagent standards for calibration .

- X-ray Diffraction (XRD) : Confirm crystallinity and phase purity by comparing observed peaks with simulated patterns from crystallographic databases.

Q. How does pH influence the stability of hydroxyaluminum(III) dichloride sulfate in aqueous solutions?

- Methodological Answer : Stability is pH-dependent due to aluminum’s amphoteric nature. Below pH 4, the compound remains soluble as [Al(H₂O)₆]³⁺ complexes. Above pH 5, hydrolysis leads to precipitation of Al(OH)₃. Use buffered solutions (e.g., sodium acetate/acetic acid) to maintain pH 3.5–4.5 during kinetic studies. Monitor changes via turbidity measurements or UV-Vis spectroscopy at 300–400 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition pathways of hydroxyaluminum(III) dichloride sulfate?

- Methodological Answer : Discrepancies often arise from variations in heating rates or atmospheric conditions (e.g., N₂ vs. air). Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Cross-validate with evolved gas analysis (EGA) via mass spectrometry to identify volatile decomposition products (e.g., HCl, SO₂). Compare results with computational thermodynamic models to reconcile experimental data .

Q. What experimental strategies can elucidate the compound’s interactions with organic ligands in hybrid materials?

- Methodological Answer : Use ligand-exchange reactions with carboxylates (e.g., acetate) or phosphonates under controlled stoichiometry. Monitor coordination shifts via ²⁷Al NMR spectroscopy (quadrupolar coupling constants) or EXAFS to probe Al–ligand bond distances. Compare with reference complexes like aluminum chlorohydrate to distinguish between monomeric and polymeric species .

Q. How can researchers accurately determine the compound’s thermodynamic solubility product (Ksp) in mixed electrolyte systems?

- Methodological Answer : Employ a potentiometric titration method with ion-selective electrodes (Al³⁺, Cl⁻, SO₄²⁻) in solutions of varying ionic strength (adjusted with NaClO₄). Apply the Pitzer model to account for ion-ion interactions and calculate activity coefficients. Validate results against solubility isotherms generated via batch experiments at 25–60°C .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s reactivity with transition metals: How to design experiments to address this?

- Methodological Answer : Discrepancies may stem from competing redox pathways (e.g., Fe³⁺-induced oxidation of Cl⁻). Design competition experiments by adding FeCl₃ or CuSO₄ to hydroxyaluminum solutions and monitor redox potentials using a platinum electrode. Characterize precipitates via XRD or Mössbauer spectroscopy to identify secondary phases (e.g., FeOOH). Control dissolved oxygen levels to isolate redox mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.